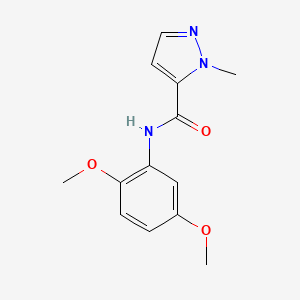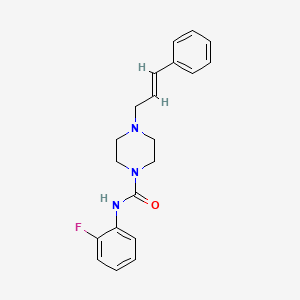![molecular formula C18H17Cl2NO3 B5315363 5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCM and is known to possess several unique properties that make it an ideal candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of DCM is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in tumor growth and neurodegeneration. DCM has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DCM has been shown to possess several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Studies have also shown that DCM can reduce oxidative stress and prevent cell death in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in scientific research is its unique chemical structure, which makes it an ideal candidate for various studies. However, one of the limitations of using DCM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of DCM. One area of research could focus on the development of more effective methods for synthesizing DCM. Another area of research could focus on the identification of the specific enzymes and receptors that DCM targets, which could lead to the development of more targeted therapies. Additionally, further studies could be conducted to investigate the potential use of DCM in the treatment of other diseases beyond cancer and neurodegeneration.
Métodos De Síntesis
DCM can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3,4-dichloroaniline and morpholine in the presence of a suitable catalyst. Another method involves the reaction of 2-methylphenol with 3,4-dichlorobenzoyl chloride and morpholine in a solvent system.
Aplicaciones Científicas De Investigación
DCM has been extensively studied for its therapeutic potential in several scientific fields, including cancer research, neurology, and pharmacology. Studies have shown that DCM possesses anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, DCM has been shown to exhibit neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-2-3-13(9-16(11)22)18(23)21-6-7-24-17(10-21)12-4-5-14(19)15(20)8-12/h2-5,8-9,17,22H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVSGPVILJQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)

![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5315364.png)



![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)